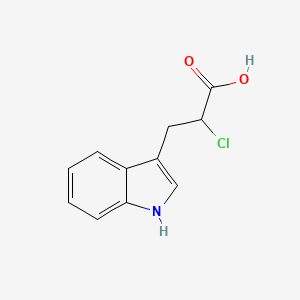
(S)-2-Chloro-3-(1H-indol-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Chloro-3-(1H-indol-3-yl)propanoic acid is a chiral compound that features an indole ring, a carboxylic acid group, and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Chloro-3-(1H-indol-3-yl)propanoic acid typically involves the chlorination of 3-(1H-indol-3-yl)propanoic acid. One common method is the reaction of 3-(1H-indol-3-yl)propanoic acid with thionyl chloride (SOCl2) under reflux conditions, which introduces the chlorine atom at the alpha position relative to the carboxylic acid group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve similar chlorination reactions, optimized for yield and purity, using industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Chloro-3-(1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Substitution: Products include azido or thiocyanato derivatives.
Oxidation: Products include oxidized indole derivatives.
Reduction: Products include reduced indole derivatives.
Scientific Research Applications
(S)-2-Chloro-3-(1H-indol-3-yl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies investigating the biological activity of indole derivatives.
Mechanism of Action
The mechanism of action of (S)-2-Chloro-3-(1H-indol-3-yl)propanoic acid is not well-documented. indole derivatives generally exert their effects by interacting with various biological targets, including enzymes and receptors. The chlorine atom may enhance the compound’s reactivity and binding affinity to these targets .
Comparison with Similar Compounds
Similar Compounds
3-(1H-Indol-3-yl)propanoic acid: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
2-Amino-3-(1H-indol-3-yl)propanoic acid: Contains an amino group instead of a chlorine atom, leading to different reactivity and applications.
Uniqueness
(S)-2-Chloro-3-(1H-indol-3-yl)propanoic acid is unique due to the presence of the chlorine atom, which enhances its reactivity and potential for further chemical modifications. This makes it a valuable intermediate in the synthesis of various bioactive compounds.
Properties
Molecular Formula |
C11H10ClNO2 |
|---|---|
Molecular Weight |
223.65 g/mol |
IUPAC Name |
2-chloro-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H10ClNO2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5H2,(H,14,15) |
InChI Key |
JBQREOSOAGYMPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















